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molecular formula C6H14O2Zn B3098064 ZINC;propan-2-olate CAS No. 13282-39-8

ZINC;propan-2-olate

Cat. No. B3098064
M. Wt: 183.6 g/mol
InChI Key: HKIRVJCLEHCVAL-UHFFFAOYSA-N
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Patent
US06676856B1

Procedure details

On Day 1, one kilogram of fine zinc chips with a catalyst is added to a magnetically stirred, 6.5-gallon flint glass carboy containing 15 liters of ultra-dry Isopropanol prepared in Example 2, and reacted at 110° F. to form zinc isopropoxide. Carbon dioxide is added as described in Example 4 to form isopropoxy zinc isopropyl carbonate (PZPC). On completion of the reactions, magnets are inserted to provide magnetic filtering, and the concentrates are maintained at 110° F. as described in Example 4.
Name
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
15 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Zn:1].[CH:2]([OH:5])([CH3:4])[CH3:3]>>[CH3:3][CH:2]([CH3:4])[O-:5].[Zn+2:1].[CH3:3][CH:2]([CH3:4])[O-:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
[Zn]
Step Two
Name
Quantity
15 L
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
a magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 110° F.

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Zn+2].CC([O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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